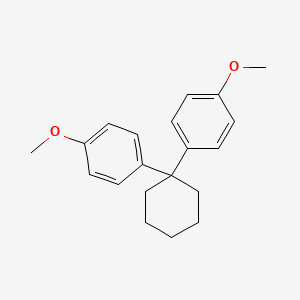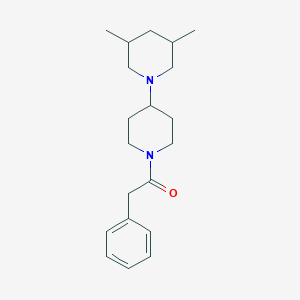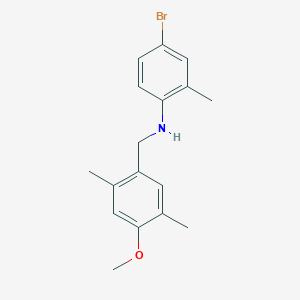
diethyl 2-amino-6-methyl-4-(pyridin-3-yl)-4H-pyran-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL 2-AMINO-6-METHYL-4-(3-PYRIDYL)-4H-PYRAN-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a pyridine ring, a pyran ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-AMINO-6-METHYL-4-(3-PYRIDYL)-4H-PYRAN-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step often involves coupling reactions or cyclization reactions that incorporate the pyridine moiety.
Functional Group Modifications: Various functional groups such as amino, methyl, and carboxylate groups are introduced through substitution reactions, reductions, or oxidations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Synthesis: Employing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Utilizing chromatography, crystallization, and other purification methods to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-AMINO-6-METHYL-4-(3-PYRIDYL)-4H-PYRAN-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Cyclization Conditions: Often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
DIETHYL 2-AMINO-6-METHYL-4-(3-PYRIDYL)-4H-PYRAN-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DIETHYL 2-AMINO-6-METHYL-4-(3-PYRIDYL)-4H-PYRAN-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-Dimethylpyrimidine: A compound with a similar pyrimidine structure.
4-Amino-3-Penten-2-One: A compound with similar functional groups and reactivity.
Uniqueness
DIETHYL 2-AMINO-6-METHYL-4-(3-PYRIDYL)-4H-PYRAN-3,5-DICARBOXYLATE is unique due to its combination of a pyridine ring, a pyran ring, and multiple functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of DIETHYL 2-AMINO-6-METHYL-4-(3-PYRIDYL)-4H-PYRAN-3,5-DICARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H20N2O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
diethyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate |
InChI |
InChI=1S/C17H20N2O5/c1-4-22-16(20)12-10(3)24-15(18)14(17(21)23-5-2)13(12)11-7-6-8-19-9-11/h6-9,13H,4-5,18H2,1-3H3 |
InChI Key |
QAIBLNWRHVBMAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C(=O)OCC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-YL)butanamide](/img/structure/B14920264.png)
![1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B14920267.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B14920283.png)
methanone](/img/structure/B14920291.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14920299.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B14920312.png)

![7-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B14920332.png)
![(2E)-3-(4-fluorophenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14920336.png)
![2-(3-Methylphenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B14920339.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B14920353.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B14920362.png)
